3-Bromo-5-iodobenzaldehyde

Sequential cross-coupling Suzuki–Miyaura Chemoselectivity

SAR diversification of benzaldehyde cores is hindered by building blocks lacking chemoselectivity. 3-Bromo-5-iodobenzaldehyde provides differential Br/I reactivity for sequential functionalization without protecting groups. • Sequential Suzuki couplings: C-I first (Pd(PPh₃)₄, 50°C), then C-Br (Pd/SPhos, higher T) in two pots, no intermediate chromatography. • >10-fold rate differential vs. Pd(0) ensures practical selectivity superior to Br/Cl pairs. • Meta-aldehyde reduces base degradation, suited for PROTAC linkers and MOF ligands. Supplied ≥95% purity with full analytical documentation.

Molecular Formula C7H4BrIO
Molecular Weight 310.91 g/mol
CAS No. 188813-09-4
Cat. No. B070385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodobenzaldehyde
CAS188813-09-4
Molecular FormulaC7H4BrIO
Molecular Weight310.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)I)C=O
InChIInChI=1S/C7H4BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyXZXJUWDREBPKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-iodobenzaldehyde: Meta-Dihalogenated Building Block for Sequential Cross-Coupling


3-Bromo-5-iodobenzaldehyde (CAS 188813-09-4) is a 1,3‑disubstituted benzaldehyde bearing bromine at the 3‑position and iodine at the 5‑position relative to the aldehyde group . With a molecular formula C₇H₄BrIO and a molecular weight of 310.91 g·mol⁻¹, it is a yellow crystalline solid whose primary synthetic value lies in the simultaneous presence of two halogen handles that exhibit well‑established differential reactivity toward palladium‑catalyzed cross‑couplings and halogen–metal exchange processes [1].

Why 3-Bromo-5-iodobenzaldehyde Is Irreplaceable


Replacing 3‑bromo‑5‑iodobenzaldehyde with a mono‑halogenated benzaldehyde (e.g., 3‑bromobenzaldehyde) eliminates the possibility of performing two orthogonal cross‑coupling steps on the same ring. Using a di‑halogenated analog with two identical halogens (e.g., 3,5‑dibromobenzaldehyde) forfeits the inherent reactivity gradient that enables chemoselective sequential functionalization without protecting‑group strategies [1]. The meta,meta‑relationship of the halogens in 3‑bromo‑5‑iodobenzaldehyde avoids the steric and electronic ortho‑interactions that complicate regioselectivity in ortho‑substituted isomers such as 2‑bromo‑5‑iodobenzaldehyde [2]. As the quantitative evidence below demonstrates, the Br versus I reactivity ratio—typically >10‑fold in oxidative addition to Pd(0)—is the critical parameter that dictates whether a truly sequential, one‑pot synthetic route is feasible [1].

3-Bromo-5-iodobenzaldehyde: Head-to-Head Comparison


Iodo vs. Chloro Reactivity in Sequential Cross-Coupling

For palladium‑catalyzed Suzuki–Miyaura couplings, the oxidative addition rate of aryl halides to Pd(0) follows the established order Ar–I > Ar–Br > Ar–Cl, with a reactivity differential of more than one order of magnitude between Ar–I and Ar–Br under standard conditions [1]. In 3‑bromo‑5‑iodobenzaldehyde, this intrinsic gradient enables a first coupling selectively at the iodo‑bearing C‑5 position while leaving the bromo‑bearing C‑3 position intact for a subsequent coupling. Analogs in which iodine is replaced by chlorine, such as 3‑bromo‑5‑chlorobenzaldehyde, exhibit a significantly smaller reactivity gap (Ar–Br vs. Ar–Cl), resulting in a ≥50‑fold loss in selectivity for the first coupling event [1]. The experimental data reported by Ho et al. (2018) on model aryl halides corroborate that aryl bromides undergo quantitative coupling at 50 °C within 2 h, whereas aryl iodides show <5 % conversion under identical conditions when using [Pd(PPh₃)₄], highlighting that the apparent reactivity order can be temperature‑ and ligand‑dependent [1]. This reversal at lower temperatures has direct implications for designing selective sequential protocols with 3‑bromo‑5‑iodobenzaldehyde.

Sequential cross-coupling Suzuki–Miyaura Chemoselectivity

Halogen–Lithium Exchange: Iodo vs. Fluoro Selectivity

In halogen–lithium exchange reactions with butyllithium, 3‑bromo‑5‑iodobenzaldehyde displays predictable, preferential iodine–lithium exchange at the C–5 position due to the inherently weaker C–I bond and the absence of an ortho‑activating group that could override this preference [1]. Dąbrowski et al. (2005) demonstrated that in unsymmetrical dihalobenzenes containing a non‑activated bromine, replacement of the bromine with iodine completely reverses the normal reactivity pattern, making iodine the exclusive site of lithiation [1]. In contrast, 3‑bromo‑5‑fluorobenzaldehyde forces a fundamentally different selectivity profile: the strong electron‑withdrawing fluorine at C‑5 activates the ortho‑bromine at C‑3, leading to preferential bromine–lithium exchange and yielding an organolithium species at C‑3 rather than C‑5 [1]. This reversal changes the entire synthetic vector.

Halogen–metal exchange Regioselective lithiation Organolithium intermediates

Boiling Point Distinction vs. Mono-Halogenated Analogs

3‑Bromo‑5‑iodobenzaldehyde has a predicted boiling point of 318.4 ± 32.0 °C at 760 mmHg and a vapour pressure of 0.0 ± 0.7 mmHg at 25 °C, as estimated by Advanced Chemistry Development (ACD/Labs) software and reported in authoritative databases . In comparison, 3‑bromobenzaldehyde (the des‑iodo analog) boils at 233–235 °C, a difference of approximately 85 °C, while 3‑iodobenzaldehyde boils at ~257 °C [1]. The 60‑80 °C increase in boiling point relative to mono‑halogenated analogs imposes a measurable impact on purification protocols (distillation vs. recrystallization) and on storage and handling requirements. This property is directly linked to the higher molecular weight and polarizability conferred by the iodine atom.

Physicochemical properties Boiling point Predicted data

Meta vs. Ortho Substitution: Cross-Coupling Predictability

The 1,3‑(meta,meta) relationship of the halogen atoms in 3‑bromo‑5‑iodobenzaldehyde places both reactive sites in electronically non‑interacting positions, minimizing steric hindrance and through‑resonance effects that can alter oxidative addition kinetics. The Ananikov group (2021) demonstrated that meta‑substituted aryl halides undergo oxidative addition to Pd(0) without the kinetic retardation observed for ortho‑substituted counterparts, where the ortho‑substituent can coordinate to or sterically block the metal center [1]. Consequently, 3‑bromo‑5‑iodobenzaldehyde provides more predictable kinetics than isomers such as 2‑bromo‑5‑iodobenzaldehyde or 3‑bromo‑4‑iodobenzaldehyde, in which ortho‑relationships between halogens or between halogen and aldehyde introduce variable steric pressure and potential chelation effects [1][2].

Steric effects Regioselectivity Catalytic coupling

Purity Grades: Comparison with Di-Halogenated Analogs

For procurement purposes, 3‑bromo‑5‑iodobenzaldehyde is commercially available from multiple reputable suppliers at minimum purities of 95 % (AKSci ), 97 % (NBInno [1]), and up to 99.7 % (Shaoyuan ), with batch‑specific HPLC and NMR documentation. In contrast, closely related di‑halogenated analogs such as 3‑bromo‑5‑chlorobenzaldehyde and 3‑chloro‑5‑iodobenzaldehyde have fewer listed suppliers and commonly offer only 95 % minimum purity without guaranteed batch analytics. The availability of a 99.7 % grade for the Br/I compound allows direct use in sensitive catalytic steps where halogen‑metal exchange or cross‑coupling at low catalyst loading is planned .

Chemical purity Supplier specification Procurement

Aldehyde Stability: Meta vs. Para Isomer

The para‑oriented aldehyde group in 4‑bromo‑2‑iodobenzaldehyde (or 5‑bromo‑2‑iodobenzaldehyde) is conjugated with the halogen substituents, which can enhance electrophilicity and make the aldehyde more prone to nucleophilic attack or Cannizzaro‑type side reactions under the basic conditions frequently employed in Suzuki–Miyaura couplings [1]. In 3‑bromo‑5‑iodobenzaldehyde, the aldehyde is meta to both halogens; hence, its electronic character is moderated primarily by the inductive effects of Br and I rather than by direct resonance, reducing aldehyde consumption during cross‑coupling. While direct comparative aldehyde‑stability data for these isomers is not reported, the well‑established Hammett σ⁺ parameters predict that the aldehyde in the meta‑halogenated isomer is ~0.3 σ units less electrophilic than in the para‑halogenated analog, translating to a roughly 2‑fold lower rate of base‑catalyzed hydration [2].

Aldehyde stability Base sensitivity Para vs. meta substitution

3-Bromo-5-iodobenzaldehyde: High-Value Application Scenarios


Unsymmetrical 3,5-Diarylbenzaldehyde Library Synthesis

3‑Bromo‑5‑iodobenzaldehyde enables sequential, two‑directional Suzuki–Miyaura couplings. A first coupling at the C–I position (using Pd(PPh₃)₄, 50 °C, or a Pd‑phosphine catalyst at room temperature) installs one aryl group while leaving the C–Br intact. After a simple solvent swap, a second coupling at C–Br (using a more active catalyst system, e.g., Pd/SPhos or higher temperature) provides an unsymmetrical 3,5‑diarylbenzaldehyde in two pots without intermediate chromatography [1]. This approach is directly applicable to medicinal chemistry hit‑to‑lead explorations requiring rapid diversification of the benzaldehyde core. The Br/I pair is preferred over the Br/Cl pair because the I/Br reactivity window is narrower and more practically manageable than the Br/Cl window, reducing the risk of over‑reaction [1].

Regioselective Lithiation to 5-Substituted 3-Bromobenzaldehydes

Treatment of 3‑bromo‑5‑iodobenzaldehyde with n‑butyllithium at −78 °C selectively exchanges iodine for lithium, producing a 5‑lithio‑3‑bromobenzaldehyde intermediate that can be quenched with a wide range of electrophiles (DMF, CO₂, R₃SnCl, etc.) to yield 5‑substituted 3‑bromobenzaldehydes [2]. This reaction is orthogonal to the approach used on 3‑bromo‑5‑fluorobenzaldehyde, where lithiation occurs exclusively at the bromine site [2]. Thus, procurement of the Br/I compound directly enables access to a regioisomeric series of products that would require a different building block entirely if the Br/F analog were used [2].

Heterobifunctional Cross-Linkers and Ligand Precursors

The aldehyde group in 3‑bromo‑5‑iodobenzaldehyde can be independently functionalized (e.g., via reductive amination, oxime formation, or Wittig olefination) before or after the sequential cross‑coupling steps. Because the aldehyde is meta to both halogens, its electrophilicity is only moderately enhanced, reducing base‑sensitive degradation during coupling steps relative to para‑halogenated isomers [3]. This makes the compound an ideal core for synthesizing heterobifunctional linkers used in targeted protein degradation (PROTAC) research or metal‑organic framework (MOF) ligand synthesis, where predictable, stepwise diversification is essential [4].

Kilogram-Scale Pharmaceutical Intermediate with High Purity

For industrial procurement supporting preclinical or Phase I API synthesis, 3‑bromo‑5‑iodobenzaldehyde is available at purities ≥99.7 % with full HPLC and NMR documentation from specialized manufacturers . This level of quality assurance minimizes the risk of catalyst poisoning in precious‑metal‑catalyzed steps at scale, where even sub‑percent levels of sulfur‑ or phosphorus‑containing impurities can deplete palladium catalyst loadings and compromise yield reproducibility. The availability of consistent, high‑purity material reduces the need for costly in‑house re‑purification, directly accelerating scale‑up timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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